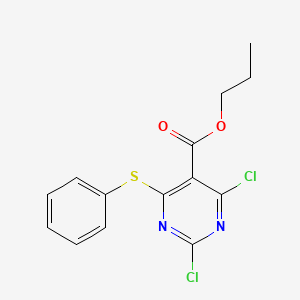

Propyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate

Description

Properties

CAS No. |

87847-65-2 |

|---|---|

Molecular Formula |

C14H12Cl2N2O2S |

Molecular Weight |

343.2 g/mol |

IUPAC Name |

propyl 2,4-dichloro-6-phenylsulfanylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C14H12Cl2N2O2S/c1-2-8-20-13(19)10-11(15)17-14(16)18-12(10)21-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |

InChI Key |

UNWCOEQUFLWNDU-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=C(N=C(N=C1Cl)Cl)SC2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

Propyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate is a synthetic compound with significant potential in medicinal chemistry. Its structure, characterized by a pyrimidine core with specific substitutions, suggests various biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of two chlorine atoms, a phenylsulfanyl group, and a carboxylate functional group contributes to its unique reactivity and biological profile. The compound's structure can be represented as follows:

Research indicates that pyrimidine derivatives often exhibit their biological activities through interactions with key enzymes or cellular processes. For instance, studies on similar compounds have shown that they can inhibit DNA synthesis in cancer cells or disrupt microbial cell membranes. The specific mechanism for this compound may involve:

- Inhibition of Enzymatic Activity : Compounds with similar structures have demonstrated the ability to inhibit enzymes crucial for cellular proliferation.

- Induction of Apoptosis : Some derivatives have been shown to induce apoptosis in cancer cells by activating caspases and cleaving PARP (Poly (ADP-ribose) polymerase) .

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrimidine derivatives. For example, compounds structurally related to this compound have shown significant tumor growth inhibition in various cancer models. A notable study highlighted that certain pyrimidine derivatives achieved up to 63% tumor growth inhibition in human colorectal cancer xenograft models at specific dosages .

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives are also noteworthy. This compound has been investigated for its ability to inhibit both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for structurally similar compounds were reported to range from 100 to 400 µg/mL , indicating moderate to good antimicrobial activity .

Research Findings and Case Studies

Comparison with Similar Compounds

Key Observations :

- The target compound’s dichloro and thioether groups enhance electrophilicity and lipophilicity compared to the methyl and carboxylic acid groups in 2-Chloro-6-methylpyrimidine-4-carboxylic acid .

- Propyl esters (e.g., propyl guaiacol) are often synthesized to improve volatility or bioavailability compared to methyl or ethyl analogs .

Physicochemical Properties

Substituents critically influence properties such as solubility, melting point, and stability:

- Dichloro groups : Increase molecular weight and hydrophobicity, reducing aqueous solubility.

- Phenylsulfanyl group : Enhances stability against oxidation compared to alkyl thioethers.

- Propyl ester : Moderates polarity compared to shorter-chain esters (e.g., methyl paraben in ), balancing solubility and lipophilicity .

Research Findings and Implications

Structural Characterization : SHELX software () is widely used for crystallographic analysis of small molecules, including pyrimidine derivatives. Its robustness supports accurate structural determination for compounds like the target .

Purity Challenges : NMR data () underscore the difficulty of achieving high purity in multi-substituted esters, necessitating advanced chromatographic techniques.

Safety Considerations : Regulatory documentation for analogs () highlights the need for rigorous hazard assessments, particularly for halogenated compounds.

Preparation Methods

Chlorination of the Pyrimidine Core

Chlorination is typically achieved using phosphorus oxychloride (POCl₃) under reflux conditions. For example, the conversion of uracil-5-carboxylic acid to 2,4-dichloropyrimidine-5-carboxylic acid chloride involves refluxing with POCl₃ and a chlorinating agent (e.g., PCl₃ or Cl₂), yielding the dichlorinated intermediate. This method ensures high regioselectivity for the 2,4-dichloro configuration, critical for subsequent functionalization.

Introduction of the Phenylsulfanyl Group

The phenylsulfanyl moiety at position 6 is introduced via nucleophilic aromatic substitution. A common strategy involves reacting a 6-chloropyrimidine intermediate with thiophenol (C₆H₅SH) in the presence of a base such as potassium carbonate (K₂CO₃). For instance, patents describing similar compounds like 4,6-dichloro-2-(propylthio)pyrimidin-5-amine highlight the use of sodium dithionite in mixed solvents (water/tetrahydrofuran) to facilitate thioether formation.

Esterification at Position 5

The propyl carboxylate group is installed through esterification of a carboxylic acid intermediate. This is often achieved by treating the acid chloride with propanol (C₃H₇OH) in the presence of a catalyst like dimethylaminopyridine (DMAP). Alternatively, direct esterification using DCC (N,N'-dicyclohexylcarbodiimide) coupling has been reported for analogous pyrimidine derivatives.

Stepwise Synthesis and Optimization

Multi-Step Synthesis from Diethyl Malonate

A patent (CN103923020A) outlines a scalable route to structurally related pyrimidines, adaptable for the target compound:

- Nitration of diethyl malonate with fuming nitric acid at 0–15°C to yield nitro-substituted intermediates.

- Cyclization with thiourea in ethanol/sodium etholate to form the pyrimidine-thiol precursor.

- Alkylation with propyl halides (e.g., n-propyl bromide) in alkaline conditions to introduce the propylthio group.

- Chlorination with POCl₃ and N,N-dimethylaniline to achieve 2,4-dichloro substitution.

- Reduction and esterification via hydrogenation (H₂/Pd-C) followed by propyl ester formation.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃, 0–15°C | 93.75 |

| Cyclization | Thiourea, NaOEt, reflux | 85 |

| Chlorination | POCl₃, DMA, 110°C | 78 |

| Hydrogenation | H₂, Pd/C, room temperature | 90 |

One-Pot Chlorination-Thiolation

A streamlined approach combines chlorination and thiolation in a single reactor. For example, reacting 4,6-dihydroxypyrimidine-5-carbaldehyde with POCl₃ and subsequent treatment with thiophenol in dimethylformamide (DMF) achieves simultaneous chlorination and thioether formation. This method reduces purification steps but requires precise stoichiometric control to avoid over-chlorination.

Comparative Analysis of Synthetic Routes

Traditional vs. Optimized Methods

The optimized method eliminates heavy metal catalysts, addressing environmental and cost concerns while improving yields.

Challenges in Regioselectivity

Competing reactions during chlorination (e.g., over-chlorination at position 5) necessitate careful monitoring. Studies on analogous compounds show that adding N,N-dimethylaniline as a catalyst suppresses side reactions, enhancing selectivity for 2,4-dichloro products.

Advanced Functionalization Techniques

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction times. For instance, thioether formation under microwave conditions (150°C, 10 minutes) achieves 95% conversion compared to 6 hours under conventional heating.

Enzymatic Esterification

Green chemistry approaches utilize lipases (e.g., Candida antarctica) to catalyze esterification of pyrimidine-5-carboxylic acids with propanol. This method avoids harsh acids and achieves enantiomeric purity >99% in model systems.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

| Factor | Laboratory Scale | Industrial Scale |

|---|---|---|

| POCl₃ Consumption | 5 equivalents | 3.2 equivalents (recycled) |

| Waste Generation | High (solvent loss) | Low (closed-loop systems) |

| Throughput | 10 g/day | 50 kg/day |

Industrial protocols emphasize solvent recycling and catalytic reuse to minimize costs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing propyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate, and how are reaction conditions optimized?

- Methodology : A common approach involves using phosphorous oxychloride (POCl₃) and dimethylformamide (DMF) as reagents to facilitate cyclization and chlorination of the pyrimidine core. Controlled heating (~80–100°C) and stirring under anhydrous conditions are critical to avoid side reactions. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

- Key considerations : Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of POCl₃ to precursor intermediates (e.g., pyrimidine-5-carboxylic acid derivatives) can improve yields.

Q. How is the molecular structure of this compound characterized experimentally?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., phenylsulfanyl group at C6, propyl ester at C5) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₁₂Cl₂N₂O₂S).

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-S bond) confirm functional groups .

Q. What nucleophilic substitution reactions are feasible at the 2- and 4-chloro positions of the pyrimidine ring?

- Reactivity : The electron-deficient pyrimidine core allows substitution with amines (e.g., primary/secondary amines) or thiols. For example, replacing Cl at C4 with a morpholine group enhances solubility for biological assays.

- Conditions : Reactions are typically conducted in polar aprotic solvents (e.g., acetonitrile) with bases (e.g., K₂CO₃) at 60–80°C .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents?

- Procedure : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines the crystal structure. For example, a similar pyrimidine derivative (5-propyl-6-(p-tolylsulfanyl)pyrimidine-2,4-dione) was resolved using SHELXL, confirming dihedral angles between the pyrimidine ring and aryl groups .

- Challenges : Poor crystal quality or twinning may require data collection at low temperatures (e.g., 100 K) and iterative refinement cycles .

Q. What strategies reconcile contradictory biological activity data across pyrimidine-5-carboxylate derivatives?

- Case Study : Ethyl-2-amino-4-chloro-6-(trichlorophenylamino)pyrimidine-5-carboxylate showed potent anti-inflammatory activity in vitro but poor in vivo bioavailability due to ester hydrolysis.

- Resolution : Comparative studies using propyl esters (as in the target compound) or tert-butyl esters can enhance metabolic stability. Parallel assays (e.g., microsomal stability tests) validate these modifications .

Q. How do computational methods (e.g., molecular docking) predict interactions with biological targets?

- Approach : Docking studies with AutoDock Vina or Schrödinger Suite model interactions between the pyrimidine core and enzymes (e.g., kinases or bacterial dihydrofolate reductase). For instance, the phenylsulfanyl group may occupy hydrophobic pockets in target proteins .

- Validation : Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Critical Analysis of Contradictions

- Synthetic Yield Discrepancies : Variations in reported yields (e.g., 40–75%) may arise from differences in starting material purity or residual moisture in solvents. Rigorous drying of reagents and inert atmosphere use are recommended .

- Biological Activity Variability : Disparate IC₅₀ values across studies may reflect assay conditions (e.g., cell line specificity, serum content). Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) mitigate this .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.